![molecular formula C12H11FN2 B2419816 (4-Fluorophenyl)(pyridin-4-yl)methanamine CAS No. 917746-83-9](/img/structure/B2419816.png)
(4-Fluorophenyl)(pyridin-4-yl)methanamine
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Description
“(4-Fluorophenyl)(pyridin-4-yl)methanamine” is an organic compound . It belongs to the class of aryl-phenylketones, which are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group . The empirical formula of this compound is C12H12ClFN2 .
Molecular Structure Analysis
The molecular structure of “(4-Fluorophenyl)(pyridin-4-yl)methanamine” can be represented by the formula C12H11FN2 . The compound has a molecular weight of 238.69 . For a detailed molecular structure analysis, X-ray diffraction data can be used .Physical And Chemical Properties Analysis
“(4-Fluorophenyl)(pyridin-4-yl)methanamine” is a solid compound . Its empirical formula is C12H12ClFN2 and it has a molecular weight of 238.69 .Scientific Research Applications
Pharmacophore Design of p38α MAP Kinase Inhibitors
The design and synthesis of synthetic compounds, particularly those with tri- and tetra-substituted imidazole scaffolds, are noteworthy for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase is instrumental in the release of proinflammatory cytokines. The selective inhibitors primarily target the pocket of adenosine 5'-triphosphate (ATP), replacing ATP and ensuring the preservation of the 4-fluorophenyl ring occupation in pocket I to achieve enhanced binding selectivity and potency. This review meticulously details the design, synthesis, and activity studies of these inhibitors, highlighting their importance in the realm of scientific research related to inflammation and related conditions (Scior et al., 2011).
Cytochrome P450 Isoforms and Drug Metabolism
Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes
This paper delves into the critical role of Cytochrome P450 (CYP) enzymes in drug metabolism and the potential for drug-drug interactions when multiple drugs are coadministered. It discusses the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, essential for understanding the involvement of specific CYP isoforms in total drug metabolism (Khojasteh et al., 2011).
Optoelectronic Materials and Quinazoline Derivatives
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
This review emphasizes the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, highlighting its value for creating novel optoelectronic materials. It covers the application of these derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, indicating their broad applicability and importance in scientific research and technological advancements (Lipunova et al., 2018).
Pyridine Derivatives in Medicine and Chemosensing
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives
This review underscores the critical role of pyridine derivatives in medicinal and chemosensing applications. It discusses their biological activities and high affinity for various ions and neutral species, highlighting their use as highly effective chemosensors for detecting different species across environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
properties
IUPAC Name |
(4-fluorophenyl)-pyridin-4-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-8,12H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGKQVOLPJFKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(pyridin-4-yl)methanamine |
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